molecular formula C19H21NO3S B2973125 (E)-N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)-2-(p-tolyl)ethenesulfonamide CAS No. 1396891-33-0

(E)-N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)-2-(p-tolyl)ethenesulfonamide

Cat. No. B2973125
CAS RN: 1396891-33-0
M. Wt: 343.44
InChI Key: OXOOXTWOIBEMLX-ACCUITESSA-N
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Description

(E)-N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)-2-(p-tolyl)ethenesulfonamide, also known as HET0016, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic properties. HET0016 is a selective inhibitor of the enzyme 20-HETE synthase, which plays a role in the production of 20-hydroxyeicosatetraenoic acid (20-HETE), a potent vasoconstrictor. Inhibition of 20-HETE synthase by HET0016 has been shown to have beneficial effects in various pathological conditions.

Scientific Research Applications

Medicinal Chemistry Applications

Sulfonamide derivatives, such as the ones closely related to the specified compound, have been extensively studied for their potential in medicinal chemistry. For instance, biphenylsulfonamide derivatives have shown promise as endothelin-A (ETA) selective antagonists. These compounds have been optimized for improved binding and functional activity, with certain analogues demonstrating significant oral activity in inhibiting pressor effects caused by endothelin-1 infusion in animal models (Murugesan et al., 1998). Furthermore, sulfonamide derivatives have been synthesized and evaluated for their anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities, revealing their diverse therapeutic potential (Küçükgüzel et al., 2013).

Organic Synthesis Applications

In organic chemistry, sulfonamide derivatives serve as key intermediates for the synthesis of complex molecules. A study described the synthesis of E-arylethenesulfonamides from 1-hydroxy-1-arylalkanes via a novel and efficient one-pot, two-step procedure. This method provides a straightforward approach to preparing compounds widely used in chemical and pharmaceutical fields (Aramini et al., 2003).

properties

IUPAC Name

(E)-N-[(1-hydroxy-2,3-dihydroinden-1-yl)methyl]-2-(4-methylphenyl)ethenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO3S/c1-15-6-8-16(9-7-15)11-13-24(22,23)20-14-19(21)12-10-17-4-2-3-5-18(17)19/h2-9,11,13,20-21H,10,12,14H2,1H3/b13-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXOOXTWOIBEMLX-ACCUITESSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C=CS(=O)(=O)NCC2(CCC3=CC=CC=C32)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)/C=C/S(=O)(=O)NCC2(CCC3=CC=CC=C32)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)-2-(p-tolyl)ethenesulfonamide

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